Cas no 116480-60-5 (3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile)

3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile 化学的及び物理的性質
名前と識別子
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- 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
- 3-(1-METHYL-1,2,3,6-TETRAHYDRO-4-PYRIDINYL)-1H-INDOLE-5-CARBONITRILE
- 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-5-carbonitrile
- 3-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole-5-carbonitrile
- 5-Cyano-3-(1-methyl-1,2,5,6-tetrahydropyrid-4-yl)indole
- AGN-PC-0035TI
- CHEBI:135569
- CHEMBL283899
- CTK7C8315
- SBB098821
- SureCN1122074
- 5-Cyano-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)indole
- DTXSID90566322
- 5-cyano-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- DB-393563
- SCHEMBL1122074
- TQP0494
- 3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile, AldrichCPR
- 116480-60-5
- J-510441
- AKOS005070840
- CS-0441421
- HNOKHIURIJOQKM-UHFFFAOYSA-N
- A803623
- 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile
- BDBM50209177
- 6Y-0003
- MFCD08276951
- 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile
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- MDL: MFCD08276951
- インチ: InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-3-2-11(9-16)8-13(14)15/h2-4,8,10,17H,5-7H2,1H3
- InChIKey: HNOKHIURIJOQKM-UHFFFAOYSA-N
- ほほえんだ: CN1CC=C(CC1)C2=CNC3=C2C=C(C=C3)C#N
計算された属性
- せいみつぶんしりょう: 237.12675
- どういたいしつりょう: 237.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 42.82
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile セキュリティ情報
- 危険カテゴリコード: 22
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危険物標識:
- 危険レベル:6.1
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029198782-1g |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1h-indole-5-carbonitrile |
116480-60-5 | 97% | 1g |
$156.56 | 2023-09-04 | |
Alichem | A029198782-25g |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1h-indole-5-carbonitrile |
116480-60-5 | 97% | 25g |
$1691.76 | 2023-09-04 | |
Ambeed | A966909-1g |
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile |
116480-60-5 | 95+% | 1g |
$159.0 | 2024-04-26 | |
A2B Chem LLC | AE20938-1mg |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1h-indole-5-carbonitrile |
116480-60-5 | >95% | 1mg |
$201.00 | 2024-04-20 | |
Ambeed | A966909-5g |
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile |
116480-60-5 | 95+% | 5g |
$475.0 | 2024-04-26 | |
A2B Chem LLC | AE20938-10mg |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1h-indole-5-carbonitrile |
116480-60-5 | >95% | 10mg |
$240.00 | 2024-04-20 | |
Chemenu | CM235752-5g |
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile |
116480-60-5 | 95% | 5g |
$523 | 2023-02-03 | |
Matrix Scientific | 043648-500mg |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile, >95% |
116480-60-5 | >95% | 500mg |
$244.00 | 2023-09-09 | |
TRC | M027695-50mg |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile |
116480-60-5 | 50mg |
$ 100.00 | 2022-06-04 | ||
TRC | M027695-100mg |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile |
116480-60-5 | 100mg |
$ 160.00 | 2022-06-04 |
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrileに関する追加情報
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile (CAS No. 116480-60-5): An Overview of a Promising Compound in Pharmaceutical Research
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile (CAS No. 116480-60-5) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of indole derivatives and features a tetrahydro-pyridine moiety, which imparts specific pharmacological properties. In this article, we will delve into the chemical characteristics, biological activities, and recent advancements in the study of this compound.
The chemical structure of 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile is characterized by a central indole core with a cyano group at the 5-position and a substituted tetrahydro-pyridine ring at the 3-position. The presence of the cyano group and the tetrahydro-pyridine moiety contributes to its stability and reactivity. The compound's molecular formula is C17H20N2, and its molecular weight is approximately 252.35 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including condensation and cyclization steps.
In terms of biological activity, 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile has been extensively studied for its potential as a modulator of various biological pathways. One of the key areas of interest is its interaction with neurotransmitter systems, particularly the dopaminergic system. Recent studies have shown that this compound can act as a selective agonist for dopamine receptors, specifically D2 receptors. This property makes it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Beyond its dopaminergic activity, 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile has also been investigated for its anti-inflammatory and neuroprotective effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells. Additionally, it has been shown to reduce oxidative stress and protect neuronal cells from apoptosis induced by various toxic stimuli.
The pharmacokinetic properties of 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile have also been evaluated in preclinical models. Studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a moderate half-life and low clearance rate. These properties suggest that it could be effectively administered orally in therapeutic settings.
In recent years, several clinical trials have been initiated to explore the therapeutic potential of 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile. Early-phase clinical trials have focused on assessing its safety and tolerability in healthy volunteers and patients with neurological disorders. Preliminary results have been promising, with no significant adverse effects reported at therapeutic doses. Further clinical trials are currently underway to evaluate its efficacy in larger patient populations.
The mechanism of action of 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile is believed to involve multiple pathways. Its dopaminergic activity is thought to be mediated through selective activation of D2 receptors on dopaminergic neurons in the brain. This activation can lead to increased dopamine release and improved neurotransmission in affected brain regions. Additionally, its anti-inflammatory effects may be attributed to its ability to modulate microglial activation and reduce neuroinflammation.
The future prospects for 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile are promising. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for clinical use. Potential areas of focus include developing more potent analogs with enhanced selectivity and reduced side effects. Additionally, combination therapies involving this compound with other drugs may offer synergistic benefits for treating complex neurological disorders.
In conclusion, 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile (CAS No. 116480-60-5) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as a therapeutic agent for neurological disorders is supported by extensive preclinical research and early clinical trials. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds great promise for future applications in pharmaceutical development.
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